molecular formula C14H19NO3S B8019393 2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

Cat. No.: B8019393
M. Wt: 281.37 g/mol
InChI Key: RMJAJLPAIWIMLD-UHFFFAOYSA-N
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Description

2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with diethylamine and carbon dioxide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the diethylamino and carboxylic acid groups.

    Thiophene: A simpler heterocyclic compound containing only a thiophene ring.

    Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

Uniqueness

2-(Diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the diethylamino and carboxylic acid functional groups. These groups confer specific chemical reactivity and biological activity, making the compound valuable for various applications.

Properties

IUPAC Name

2-(diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-15(4-2)13(16)12-8-10-7-9(14(17)18)5-6-11(10)19-12/h8-9H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJAJLPAIWIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(S1)CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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